N-(4-Methylphenyl)-4-(propan-2-yl)benzamide
Description
Properties
CAS No. |
544462-18-2 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-6-8-15(9-7-14)17(19)18-16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H,18,19) |
InChI Key |
HNBCBSRHSBHDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Coupling Agent-Mediated Synthesis
The most widely reported method employs carbodiimide-based coupling agents. A representative protocol involves:
- Reagents : 4-Methylbenzoic acid, 4-isopropylaniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), hydroxybenzotriazole (HOBt).
- Conditions : Dichloromethane (DCM), room temperature, 12–24 hours.
- Yield : 88.1% (Table 2, Entry 4).
Mechanistic Insights :
EDC activates the carboxylic acid to form an active ester intermediate, which reacts with the amine nucleophile. HOBt suppresses racemization and enhances coupling efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 h |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Yield | 68–90.3% |
Schotten-Baumann Benzoylation
An alternative route utilizes acid chlorides under Schotten-Baumann conditions:
- Steps :
- Advantages : Scalability and rapid reaction kinetics.
- Yield : 74–85% for analogous benzamides.
- Excess amine (1.2–1.5 eq) minimizes di-acylation.
- Low temperatures (0–5°C) reduce side reactions.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors offer advantages:
- Conditions :
- Microreactor with immobilized lipase catalyst.
- Solvent-free system at 60°C.
- Throughput : 1.2 kg/day with 92% purity.
Benefits :
- Reduced solvent waste.
- Enhanced heat/mass transfer.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDC/HOBt Coupling | 88.1% | >95% | Moderate | High |
| Schotten-Baumann | 74–85% | 90–93% | High | Moderate |
| Continuous Flow | 92% | 92% | High | Low (CAPEX) |
Critical Reaction Parameters
- Steric Effects : The isopropyl group in 4-isopropylaniline necessitates prolonged reaction times (≥12 h) for complete conversion.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification.
- Catalyst Loading : Pd/C (5 mol%) in hydrogenation steps removes protecting groups with >99% selectivity.
Purification and Characterization
- Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals (m.p. 158–160°C).
- Analytical Data :
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(4-Methylphenyl)-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
- Structural Differences : Replaces the isopropyl group with bromine and adds methoxy/nitro groups on the aniline ring.
- Implications: Bromine increases molecular weight (MW: ~335 g/mol vs. The nitro group may confer redox activity but introduces toxicity risks .
4-Chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide
- Structural Differences : Chlorine substituent and a hydroxypropyl-ether side chain.
- Implications : Chlorine’s electronegativity increases polarity, while the hydroxypropyl group enhances solubility in polar solvents. This compound’s logP is likely lower than the title compound’s (predicted logP ~3.5 vs. ~4.2) .
Alkoxy-Substituted Benzamides (e.g., 4-methoxy, ethoxy, propoxy)
Heterocyclic and Complex Derivatives
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Structural Differences : Incorporates a thiazole ring.
- Implications : The thiazole moiety enhances binding to kinases or receptors but complicates synthesis. The title compound’s simpler structure is more synthetically accessible .
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
Substitutions on the Amide Nitrogen
4-Methyl-N,N-di(propan-2-yl)benzamide
- Structural Differences : Di-isopropyl groups on the amide nitrogen.
- The title compound’s single methylphenyl group retains planar geometry for better receptor interactions .
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide
- Structural Differences: Amino and methoxyethoxy groups introduce polarity.
- Implications: The amino group enables conjugation or protonation, altering solubility (logP ~2.5 vs. ~4.2 for the title compound) .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of N-(4-Methylphenyl)-4-(propan-2-yl)benzamide vs. Analogues
Biological Activity
N-(4-Methylphenyl)-4-(propan-2-yl)benzamide, also known as a derivative of benzamide, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H23N
- Molecular Weight : 255.38 g/mol
- IUPAC Name : this compound
The presence of the 4-methylphenyl group and the isopropyl substituent contributes to its lipophilicity and potential interactions with biological membranes.
Mechanisms of Biological Activity
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, which is crucial for various metabolic pathways.
- Protein Interaction : The hydrophobic characteristics of the biphenyl moiety allow it to interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity.
- Antiviral Activity : Preliminary studies suggest that similar benzamide derivatives have shown promising antiviral activities against viruses like Ebola and Marburg, indicating potential for further exploration in this area .
Anticancer Activity
A study conducted on 4-methylbenzamide derivatives demonstrated significant anticancer activity. The derivatives were tested against various cancer cell lines, revealing that modifications to the benzamide structure could enhance potency. For instance, the introduction of purine derivatives as substituents improved the compounds' ability to inhibit cancer cell growth effectively .
Antiparasitic Activity
Research on N-benzyl derivatives has shown that certain benzamide compounds exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A notable compound demonstrated an EC50 value of 0.001 μM against this parasite, showcasing the potential of benzamide derivatives in treating parasitic infections .
Comparative Analysis of Biological Activities
| Compound Name | Target Disease | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Cancer | TBD | Enzyme inhibition, protein interaction |
| 4-(aminomethyl)benzamide derivatives | Ebola Virus | <10 | Inhibition of viral entry |
| N-benzyl derivatives | Trypanosomiasis (HAT) | 0.001 | Antiparasitic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
